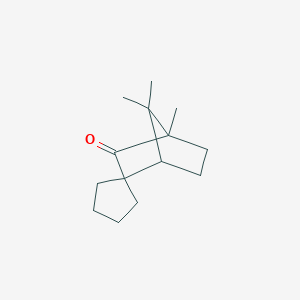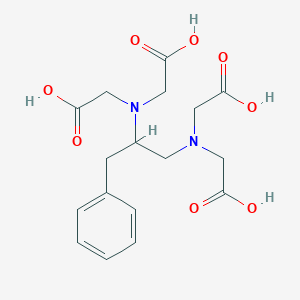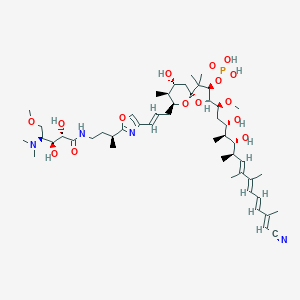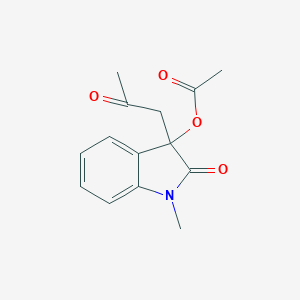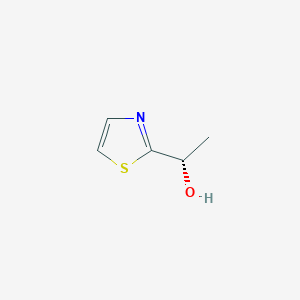
(1S)-1-(1,3-thiazol-2-yl)ethan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol involves intricate chemical reactions, highlighting the complexity and precision required in organic synthesis. For example, the synthesis and characterization of benzothiazole and thiadiazole derivatives have been reported, showcasing methods such as FT-IR, NMR spectroscopy, and X-ray diffraction for structural determination (Inkaya, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol has been elucidated using techniques like X-ray crystallography, revealing detailed geometric configurations and the arrangement of atoms within the molecule. This detailed analysis aids in understanding the molecular basis of its reactivity and interactions (Baker et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of thiazole derivatives, including those similar to (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol, involves a variety of reactions, such as nucleophilic substitutions and electrophilic additions, dictated by the electron-rich sulfur and nitrogen atoms in the thiazole ring. These reactions extend the utility of such compounds in organic synthesis and material science (Koparır et al., 2005).
Physical Properties Analysis
The physical properties of (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol and related compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application and handling. These characteristics are typically determined through thermal analysis and solubility studies, providing insights into the stability and phase behavior of these compounds (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various reagents, and the ability to form complexes with metals, define the versatility of (1S)-1-(1,3-thiazol-2-yl)ethan-1-ol in chemical synthesis and applications. Investigations into these properties involve spectroscopic methods and reactivity studies, offering a comprehensive understanding of the molecule's behavior in different chemical environments (Sonparote & Chavhan, 2023).
Wissenschaftliche Forschungsanwendungen
Imaging and Diagnostics
- Radiochemistry and Imaging: The compound 11C-PBB3, which incorporates the thiazol-2-yl group, is used as a PET probe for imaging tau pathology in the human brain. The study detailed the radiosynthesis, quality control, and photoisomerization of 11C-PBB3, highlighting its clinical utility in neuroimaging (Hashimoto et al., 2014).
Medicinal Chemistry and Drug Design
- Hepatoprotective Agents: Bis(isoxazol-4-ylmethylsulfanyl)alkanes, possessing structural analogs of the SAM drug, were synthesized and evaluated as hepatoprotective agents. The study presented a novel synthesis method and examined the complexation and hepatoprotective properties of these compounds (Akhmetova et al., 2018).
- Anti-inflammatory Agents: A series of thiazolyl/oxazolyl formazanyl indoles were synthesized and assessed for anti-inflammatory activity. The study explored the structure-activity relationship, offering insights into the therapeutic potential of these compounds (Singh et al., 2008).
Neuroprotection and Cognitive Enhancement
- Anti-Parkinsonian Agents: The study on 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones revealed their potential as anti-Parkinsonian and neuroprotective agents. The compounds were effective against neuroleptic-induced catalepsy and oxidative stress in mice, with no violation of Lipinski's rule of five, indicating promise for treating Parkinson's disease (Azam et al., 2010).
- Cognitive Enhancement: The cognitive enhancer T-588, structurally related to thiazol-2-yl compounds, was shown to alleviate place learning deficits in rats with hippocampal damage. Despite the absence of histological protective effects, T-588 improved task performance, suggesting enhancement of residual cognitive functions (Nakada et al., 2001).
Eigenschaften
IUPAC Name |
(1S)-1-(1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLXXDUJXUJJJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1,3-thiazol-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
